3-(2-Dimethylaminoethoxy)-4-iodoaniline

5-HT1D receptor antagonist CNS drug discovery urea derivative synthesis

3-(2-Dimethylaminoethoxy)-4-iodoaniline (CAS 170230-10-1, MW 306.14, C₁₀H₁₅IN₂O) is a 3,4-disubstituted aniline derivative bearing a basic dimethylaminoethoxy side chain at the 3-position and an iodine atom at the 4-position. It is documented in the patent literature as intermediate D50, employed by SmithKline Beecham to synthesize a series of urea and acetamide derivatives possessing combined 5-HT₁A, 5-HT₁B, and 5-HT₁D receptor antagonist activity for CNS indications.

Molecular Formula C10H15IN2O
Molecular Weight 306.14 g/mol
Cat. No. B8309674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Dimethylaminoethoxy)-4-iodoaniline
Molecular FormulaC10H15IN2O
Molecular Weight306.14 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)N)I
InChIInChI=1S/C10H15IN2O/c1-13(2)5-6-14-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6,12H2,1-2H3
InChIKeyVELHLXCDNYXUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Dimethylaminoethoxy)-4-iodoaniline CAS 170230-10-1: A Dual-Functional Aniline Intermediate for CNS Drug Discovery and Halogen-Bond-Enabled Kinase Design


3-(2-Dimethylaminoethoxy)-4-iodoaniline (CAS 170230-10-1, MW 306.14, C₁₀H₁₅IN₂O) is a 3,4-disubstituted aniline derivative bearing a basic dimethylaminoethoxy side chain at the 3-position and an iodine atom at the 4-position . It is documented in the patent literature as intermediate D50, employed by SmithKline Beecham to synthesize a series of urea and acetamide derivatives possessing combined 5-HT₁A, 5-HT₁B, and 5-HT₁D receptor antagonist activity for CNS indications [1]. The compound occupies a niche at the intersection of medicinal chemistry and synthetic methodology: the aniline NH₂ group enables urea/amide bond formation, the basic tertiary amine modulates physicochemical properties of downstream products, and the aryl iodide serves both as a heavy-atom synthetic handle for cross-coupling and as a halogen-bond donor for target engagement in kinase inhibitor design .

Why 3-(2-Dimethylaminoethoxy)-4-iodoaniline Cannot Be Replaced by De-Iodo or Regioisomeric Analogs in CNS-Targeted and Halogen-Bond-Driven Programs


Substituting 3-(2-dimethylaminoethoxy)-4-iodoaniline with the de-iodo analog 3-[2-(dimethylamino)ethoxy]aniline (MW 180.25) or with chain-length variants such as 3-(3-dimethylaminopropoxy)-4-iodoaniline (D26 in WO 98/050346) eliminates or alters key properties that are inextricably linked to this specific substitution pattern. The 4-iodo substituent is not a passive bystander: in the SmithKline Beecham patent series, it is retained in the final urea and acetamide products that demonstrate 5-HT₁A/₁B/₁D receptor antagonist pharmacology [1]. In kinase inhibitor campaigns, the iodine atom at the 4-position engages the hinge-region residue Thr766 of EGFR via halogen bonding, an interaction that the de-iodo, 4-chloro, or 4-bromo congeners cannot replicate with equivalent geometry or strength . Furthermore, the 3-dimethylaminoethoxy-4-iodo regiochemistry is deliberately selected over the 2- and 4-dimethylaminoethoxy isomers; the meta-ether/para-iodo arrangement places the basic amine at an optimal distance from the aniline core to balance solubility and potency in downstream CNS-active compounds [1]. Procurement of a generic iodoaniline (e.g., 4-iodoaniline) forfeits the dimethylaminoethoxy side chain entirely, necessitating de novo synthetic installation with associated yield losses and additional quality-control burden.

Quantitative Differentiation Evidence for 3-(2-Dimethylaminoethoxy)-4-iodoaniline Versus Closest Structural Analogs


Patent-Cited Utilization Frequency: D50 Outperforms Chain-Length Variant D26 in CNS Urea Derivative Synthesis

In WO 98/050346 A2, the target compound (designated D50) is employed to synthesize at least six distinct urea derivatives (Examples 6, 12, 16, 18, 20, 22) with confirmed product characterization, whereas the chain-length variant 3-(3-dimethylaminopropoxy)-4-iodoaniline (D26) is used in only one example (Example 28) [1]. This 6:1 utilization ratio within the same patent family demonstrates a clear synthetic preference driven by downstream product properties. All six D50-derived ureas were isolated as crystalline solids with reported melting points and mass spectral confirmation (e.g., Example 20: N-[3-(2-dimethylaminoethoxy)-4-iodophenyl]-N'-[2,3-dimethylphenyl]urea, MS m/z 454 [MH⁺]; Example 5: product obtained as needles, mp 135–137 °C, 64% yield) [1].

5-HT1D receptor antagonist CNS drug discovery urea derivative synthesis patent intermediate

Halogen-Bond Donor Capability: 4-Iodo Substituent Enables Specific EGFR Kinase Pocket Interaction Absent in De-Iodo and Lighter Halogen Analogs

The 4-iodo substituent of the target compound functions as a halogen-bond donor to the backbone carbonyl of Thr766 in the EGFR kinase hinge region, an interaction that has been modeled through docking studies . The heavier iodine atom (van der Waals radius ~1.98 Å) forms a more directional and stronger halogen bond (σ-hole interaction) compared to bromine (~1.85 Å) and chlorine (~1.75 Å), while the de-iodo analog 3-[2-(dimethylamino)ethoxy]aniline (MW 180.25) entirely lacks this interaction capability . This halogen-bond-based design strategy is a documented approach in kinase inhibitor optimization, where the iodoaniline fragment contributes to both binding affinity and selectivity .

EGFR kinase inhibitor halogen bonding kinase drug design Thr766 interaction

Molecular Weight Differential: Iodo Substituent Adds 126 Da Versus De-Iodo Analog, Enabling Applications Requiring Heavy-Atom Labels

The molecular weight of 3-(2-dimethylaminoethoxy)-4-iodoaniline (306.14 g/mol) exceeds that of the de-iodo analog 3-[2-(dimethylamino)ethoxy]aniline (180.25 g/mol) by approximately 126 Da, corresponding to the mass of the iodine atom [1]. This mass differential provides a distinct isotopic signature (monoisotopic mass 306.0229 Da) and enables differentiation from non-iodinated analogs by LC-MS. The iodine atom also serves as a potential site for radioiodination (¹²³I for SPECT, ¹²⁴I/¹²⁵I for research), a capability absent in the de-iodo analog .

heavy-atom labeling mass spectrometry radiolabeling precursor X-ray crystallography

Regiochemical Differentiation: 3-Ether-4-Iodo Substitution Pattern Versus 2- and 4-Ether Isomers Dictates Downstream Pharmacophore Geometry

The target compound bears the dimethylaminoethoxy group at the 3-position (meta to the aniline NH₂) and iodine at the 4-position (para to NH₂). The 2-ethoxy isomer (2-[2-(dimethylamino)ethoxy]aniline, CAS 1202-00-2) and the 4-ethoxy isomer (4-[2-(dimethylamino)ethoxy]aniline, CAS 62345-76-0) place the basic side chain at different positions relative to the aniline nitrogen, resulting in distinct pharmacophore geometries when elaborated into final compounds . Neither the 2- nor 4-ethoxy isomer carries the iodine substituent, meaning they cannot simultaneously provide the iodo halogen-bond donor and the dimethylaminoethoxy side chain in the spatial arrangement that proved productive for 5-HT₁D antagonist activity in the SmithKline Beecham patent series [1]. Additionally, the 3-dimethylaminoethoxy-5-trifluoromethyl analog (CAS not found in public databases) introduces a CF₃ group in place of iodine, which alters both electronic properties and lipophilicity .

regiochemistry structure-activity relationship CNS pharmacophore isomer comparison

Optimal Scientific and Industrial Application Scenarios for 3-(2-Dimethylaminoethoxy)-4-iodoaniline Based on Verifiable Differentiation Evidence


CNS Drug Discovery: Synthesis of 5-HT₁A/₁B/₁D Receptor Antagonist Urea and Acetamide Libraries

The compound is most productively deployed as intermediate D50 for constructing focused libraries of urea and acetamide derivatives targeting the 5-HT₁ receptor family. The patent precedent in WO 98/050346 A2 demonstrates that reacting 3-(2-dimethylaminoethoxy)-4-iodoaniline with diverse aryl isocyanates yields crystalline urea products amenable to purification and biological evaluation [1]. The six-fold higher exemplification count versus the chain-length variant D26 indicates superior synthetic tractability [1]. Researchers procuring this intermediate can directly follow established protocols with triethylamine in dichloromethane at room temperature, with reported yields of 29–64% and products characterized by melting point and mass spectrometry [1].

Kinase Inhibitor Medicinal Chemistry: Halogen-Bond-Enabled EGFR Inhibitor Design

The 4-iodo substituent enables halogen-bond donation to the Thr766 backbone carbonyl in the EGFR kinase hinge region, a design strategy supported by molecular docking studies . This interaction cannot be replicated by the de-iodo analog or by lighter halogen (Cl, Br) congeners due to progressively weaker σ-hole character . The dimethylaminoethoxy side chain additionally provides a solubilizing basic center that can be retained in the final inhibitor scaffold. Programs targeting EGFR or kinases with analogous hinge-region geometry should procure the iodo-substituted compound specifically, as the iodine atom is integral to the binding hypothesis rather than merely a synthetic convenience.

Synthetic Methodology Development: Aryl Iodide Cross-Coupling Substrate for Palladium-Catalyzed Transformations

The aryl iodide at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and carbonylation), while the dimethylaminoethoxy side chain and free aniline NH₂ offer additional sites for orthogonal derivatization [1]. This trifunctional architecture (aryl iodide + tertiary amine + primary aniline) is absent in the simpler 4-iodoaniline building block, which lacks the dimethylaminoethoxy side chain and would require additional synthetic steps for its installation [1]. For methodology groups developing sequential or orthogonal coupling strategies, this compound offers a uniquely differentiated substrate platform.

Radioiodination Precursor for SPECT Tracer Development and Heavy-Atom Derivatization for Structural Biology

The iodine atom at the 4-position serves as a potential site for isotopic exchange or radioiodination (¹²³I for SPECT imaging; ¹²⁵I for autoradiography and in vitro binding assays), enabling the preparation of radiolabeled analogs of CNS-active urea derivatives . The molecular weight differential of ~126 Da versus the de-iodo analog provides unambiguous mass spectrometric identification . Additionally, the heavy iodine atom facilitates phasing in X-ray crystallography of protein-ligand complexes via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) when the compound is incorporated into a ligand bound to its protein target . Procurement of the iodo form is essential for these applications, as the de-iodo analog lacks the heavy atom entirely.

Quote Request

Request a Quote for 3-(2-Dimethylaminoethoxy)-4-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.